Product packaging for UDP-D-galactofuranose(Cat. No.:)

UDP-D-galactofuranose

Cat. No.: B1243571
M. Wt: 566.3 g/mol
InChI Key: ZQLQOXLUCGXKHS-MKTQLATLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-D-galactofuranose is a UDP-sugar having D-galactose as the sugar component. It is a conjugate acid of an this compound(2-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O17P2 B1243571 UDP-D-galactofuranose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24N2O17P2

Molecular Weight

566.3 g/mol

IUPAC Name

[(3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C15H24N2O17P2/c18-3-5(19)12-9(22)11(24)14(32-12)33-36(28,29)34-35(26,27)30-4-6-8(21)10(23)13(31-6)17-2-1-7(20)16-15(17)25/h1-2,5-6,8-14,18-19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,16,20,25)/t5-,6-,8-,9-,10-,11-,12+,13-,14?/m1/s1

InChI Key

ZQLQOXLUCGXKHS-MKTQLATLSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(O3)C(CO)O)O)O)O)O

Origin of Product

United States

A Unique Monosaccharide in Microbial Glycobiology

Galactofuranose (Galf) holds a special status in the world of microbial glycobiology. While galactose is a common sugar, it typically exists in a six-membered pyranose ring structure (Galp) in mammals. oup.com In contrast, many bacteria, fungi, and protozoan parasites incorporate galactose in its five-membered furanose form into their cellular structures. oup.comnih.govmdpi.com This structural distinction, though seemingly minor, has profound biological implications. The furanose form is thermodynamically less stable than the pyranose form, yet it is an essential component of various glycoconjugates critical for the survival and virulence of these microbes. nih.gov

The biosynthesis of all glycoconjugates containing Galf relies on a single precursor: UDP-D-galactofuranose (UDP-Galf). oup.comnih.gov This nucleotide sugar is synthesized from UDP-D-galactopyranose (UDP-Galp) by the enzyme UDP-galactopyranose mutase (UGM). proteopedia.orgnih.gov The reaction catalyzed by UGM is a reversible ring contraction, with the equilibrium favoring the more stable UDP-Galp. nih.gov

A Key Precursor in Pathogenic Glycoconjugate Synthesis

The importance of UDP-Galf is most evident in its role as the sole donor of Galf residues for the synthesis of a wide range of glycoconjugates in pathogenic microorganisms. nih.govresearchgate.netplos.org These Galf-containing molecules are often integral components of the microbial cell surface, playing critical roles in cell wall integrity, host-pathogen interactions, and virulence. nih.govnih.govplos.org

In many pathogenic bacteria, such as Mycobacterium tuberculosis, Galf is a vital component of the arabinogalactan (B145846) that forms a crucial link between peptidoglycan and mycolic acids in the cell wall. researchgate.net The absence of Galf in these bacteria leads to a compromised cell wall and reduced viability. researchgate.net Similarly, in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, Galf is found in the lipopolysaccharide (LPS) O-antigens, which are important for virulence. nih.gov

Fungi, such as the opportunistic pathogen Aspergillus fumigatus, incorporate Galf extensively into their cell walls, where it can constitute up to 5% of the cell's dry weight. oup.comnih.gov Galf is a key component of galactomannan (B225805), a major polysaccharide in the fungal cell wall, as well as N- and O-linked glycans on proteins and glycosphingolipids. oup.comuniversiteitleiden.nlresearchgate.net The absence of Galf in A. fumigatus results in a thinner cell wall, increased susceptibility to antifungal agents, and reduced virulence. nih.gov

In protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas' disease, and Leishmania species, Galf is found in surface glycoconjugates that are important for the parasite's survival and infectivity. oup.complos.org The biosynthetic pathway of Galf is therefore considered an attractive target for the development of new drugs against these pathogens. plos.org

Evolutionary and Phylogenetic Distribution Across Microbial Kingdoms

Initial Substrates and the Unique Pyranose-to-Furanose Ring Contraction

The biosynthetic journey to UDP-D-galactofuranose begins with the substrate Uridine (B1682114) Diphosphate-D-galactopyranose (UDP-Galp). acs.orgresearchgate.net In this molecule, the galactose sugar is in its six-membered pyranose ring form, which is the more thermodynamically stable isomer. researchgate.net The core of the biosynthetic pathway is a remarkable and unusual ring contraction reaction. nih.govacs.org This transformation converts the six-membered pyranose ring of galactose into a five-membered furanose ring, resulting in the product, this compound. nih.govresearchgate.net This conversion is the first committed step in the biosynthesis of galactofuranose, marking its initial appearance in the cell. nih.gov The reaction is reversible, with the equilibrium favoring the UDP-Galp substrate by a ratio of approximately 11:1. researchgate.netfrontiersin.org

Uridine Diphosphate (B83284) Galactopyranose Mutase (UGM) as the Central Enzyme

The enzymatic catalyst for this unique ring contraction is Uridine Diphosphate Galactopyranose Mutase (UGM, EC 5.4.99.9), also known as Glf. nih.govresearchgate.netproteopedia.org UGM is a flavoenzyme, meaning it requires a flavin cofactor for its activity. nih.govplos.org It specifically catalyzes the interconversion of UDP-Galp to UDP-Galf. nih.govplos.org This enzyme is essential for the viability of many pathogenic microorganisms, such as Mycobacterium tuberculosis, as it provides the sole precursor for galactofuranose residues required for cell wall construction. researchgate.netresearchgate.netacs.org The absence of UGM in humans makes it an attractive and specific target for therapeutic intervention against diseases like tuberculosis and various fungal infections. nih.govnih.gov

Enzymatic Mechanism of UGM and Flavin Adenine Dinucleotide (FAD) Cofactor Role

The mechanism of UGM is highly unusual for a flavoenzyme. It employs its Flavin Adenine Dinucleotide (FAD) cofactor in a non-redox capacity, acting as a catalytic nucleophile and a structural scaffold to facilitate the ring contraction. nih.govmdpi.com

The catalytic mechanism proceeds via covalent catalysis. nih.govresearchgate.net The currently accepted mechanism involves the reduced flavin acting as a nucleophile. plos.orgmdpi.com The N5 atom of the reduced flavin ring directly attacks the anomeric carbon (C1) of the galactose moiety of UDP-Galp. ucdavis.eduacs.org This nucleophilic attack leads to the cleavage of the glycosidic bond, displacing UDP and forming a transient covalent flavin-sugar adduct. plos.orgacs.org

This adduct formation is a critical step that allows the now-opened galactose ring to rearrange. proteopedia.org The interconversion is thought to occur through a flavin-derived iminium ion intermediate. researchgate.netucdavis.edu After the pyranose ring opens, it can recyclize into the furanose form. mdpi.com Finally, UDP attacks the C1 of the newly formed galactofuranose, breaking the flavin-sugar bond and releasing the final product, UDP-Galf. acs.org The existence of the covalent flavin-galactose adduct has been confirmed through trapping experiments and structural studies. frontiersin.orgplos.orgucdavis.eduacs.org

The catalytic activity of UGM relies on several key amino acid residues within its active site, which is located in a cleft adjacent to the FAD cofactor. researchgate.netresearchgate.net Site-directed mutagenesis studies have been instrumental in identifying these crucial residues.

Conserved Arginine Residues : Two highly conserved arginine residues, Arg174 and Arg280 (in E. coli UGM), are critical for catalysis. proteopedia.orgacs.org These arginines are believed to interact with the negatively charged pyrophosphate group of the UDP-Galp substrate, helping to bind and orient it correctly within the active site. proteopedia.orgacs.org Molecular dynamics simulations suggest that a mobile loop containing one of the arginines closes over the active site upon substrate binding. acs.org

Histidine Loop Residues : In eukaryotic UGMs, a "histidine loop" containing a conserved histidine (His63 in Aspergillus fumigatus UGM) and glycine (B1666218) (Gly62) plays a vital role. weebly.com Upon flavin reduction, this loop undergoes a conformational change, bringing these residues into hydrogen bonding distance with the FAD cofactor. weebly.com This interaction is thought to stabilize the reduced flavin and prime the N5 atom for its nucleophilic attack. weebly.com

Other Key Residues : Studies on eukaryotic UGMs have identified other important residues such as Phe66, which acts as a "backstop" to stabilize the galactose ring for nucleophilic attack, and Asn207 and Tyr317, which are important for stabilizing the closed active site and positioning the uridine portion of the substrate, respectively. rcsb.org

Flavin as a Nucleophile and Proposed Intermediates (e.g., Flavin-Sugar Adduct)

Genetic Basis and Regulation of UGM Expression (e.g., glf gene)

The gene encoding UDP-galactopyranose mutase is designated as glf. asm.orguniprot.org The identification and cloning of the glf gene from Escherichia coli K-12 was a key step in understanding this pathway. asm.org The product of the glf gene was shown to catalyze the reversible conversion of UDP-Galp to UDP-Galf, confirming its function. asm.org

The glf gene is found in various bacteria, fungi, and nematodes. nih.govgoogle.comkiesslinglab.com In some bacteria, such as Lactobacillus rhamnosus, the glf gene is located within a larger gene cluster responsible for the biosynthesis of extracellular polysaccharides (EPS), indicating a coordinated regulation with other genes involved in glycan synthesis. asm.org In Mycobacterium tuberculosis, the glf gene (Rv3809c) is essential for viability, and its expression is critical for the synthesis of the arabinogalactan (B145846) component of the cell wall. researchgate.net Regulation of glf expression can be controlled by various cellular mechanisms, and inhibiting its expression, for example through RNA interference (RNAi), has been shown to be lethal to certain parasites, highlighting its importance as a drug target. google.comkiesslinglab.com

Characterization of UGMs from Diverse Organisms

Uridine diphosphate (UDP)-galactopyranose mutase (UGM), designated as EC 5.4.99.9, is the flavoenzyme responsible for catalyzing the reversible isomerization of UDP-D-galactopyranose (UDP-Galp) to this compound (UDP-Galf). nih.govnih.gov This reaction is a critical step in the biosynthesis of galactofuranose (Galf), a sugar component essential for the viability and virulence of numerous pathogens but absent in humans, making UGM a significant target for antimicrobial drug development. nih.govpnas.org The characterization of UGM from various organisms reveals conserved mechanisms alongside distinct structural and functional features.

Mycobacterium tuberculosis

In Mycobacterium tuberculosis (Mtb), the cell wall contains a crucial arabinogalactan layer that links peptidoglycan to mycolic acids. researchgate.net Galf residues are a vital component of this arabinogalactan. researchgate.netnih.gov The UGM from Mtb (MtUGM), encoded by the glf gene, is essential for the bacterium's viability. researchgate.net Structural studies have been conducted on MtUGM in both its oxidized (FAD-bound) and reduced (FADH⁻-bound) states. nih.govrcsb.org The enzyme requires the reduced FADH⁻ form for catalytic activity. rcsb.org Crystal structures of MtUGM complexed with its substrate UDP-Galp and various inhibitors have provided detailed insights into ligand recognition and the conformational changes that occur upon binding to close the active site. acs.orgacs.org Kinetic analyses of the reverse reaction (UDP-Galf to UDP-Galp) for a soluble, tagged MtUGM construct determined a Kₘ of 194 µM and a kcat of 1.5 s⁻¹ for the oxidized enzyme, with the catalytic efficiency increasing significantly upon reduction. acs.org

Aspergillus fumigatus

Aspergillus fumigatus, an opportunistic fungal pathogen, incorporates Galf into its cell wall. mst.edunih.gov The UGM from this organism (AfUGM) has been expressed in Escherichia coli and purified. nih.gov Unlike many bacterial UGMs, which are monomeric, size-exclusion chromatography and small-angle x-ray scattering data show that AfUGM functions as a homotetramer in solution. nih.govmst.edu This tetrameric structure is unique among characterized UGMs and facilitates significant conformational changes upon substrate binding. nih.gov The purified enzyme contains about 50% of its flavin cofactor in the active, reduced state. nih.gov For the reverse reaction, using UDP-galactofuranose as the substrate, AfUGM exhibits a kcat value of 72 ± 4 s⁻¹ and a Kₘ value of 110 ± 15 µM. mst.edunih.gov Interestingly, the oxidized form of AfUGM does not bind the substrate UDP-Galp, but it does bind UDP and UDP-glucose. mst.edunih.gov

Trypanosoma cruzi

The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, utilizes Galf in its surface glycoconjugates, including glycoinositolphospholipids and mucin-like glycoproteins, which are involved in pathogenesis. plos.orgutep.edu The characterization of recombinant UGM from T. cruzi (TcUGM) has shown that, like other UGMs, it is a flavoenzyme that requires a reduced flavin for its non-redox catalytic activity. plos.org NADPH has been identified as an effective redox partner for TcUGM. plos.org Structural and kinetic data suggest that the flavin acts as a nucleophile, a role supported by the isolation of a flavin-galactose adduct. plos.org Crystal structures of TcUGM reveal that substrate recognition is highly conserved among eukaryotic UGMs but distinct from their bacterial counterparts. acs.org A key feature of eukaryotic UGMs is a flexible histidine-containing loop (Gly60-Gly61-His62 in TcUGM) that undergoes conformational changes upon flavin reduction, which is essential for enzyme activation. acs.org Mutations in this loop significantly decrease catalytic efficiency. acs.org

Escherichia coli

The UGM from Escherichia coli K-12 is encoded by the glf gene (originally designated orf6). nih.govasm.org The recombinant protein has a molecular weight of approximately 42.96 kDa. nih.govasm.org The enzyme catalyzes the reversible conversion, reaching an equilibrium with about 6-9% in the furanose form from the pyranose form, while the reverse reaction shows an 86% conversion from furanose to pyranose. nih.govasm.orgasm.org Like other UGMs, the E. coli enzyme is a flavoprotein. acs.org A study of the reverse reaction kinetics for the purified enzyme reported a Kₘ of 194 µM and a kcat of 1.5 s⁻¹. acs.org A crucial finding was that upon reduction of the enzyme with sodium dithionite, the catalytic efficiency (kcat/Kₘ) increased by more than two orders of magnitude, with the Kₘ decreasing to 22 µM and the kcat increasing to 27 s⁻¹. acs.org

Interactive Table: Comparative Characteristics of UDP-Galactopyranose Mutase (UGM) from Different Organisms

FeatureMycobacterium tuberculosisAspergillus fumigatusTrypanosoma cruziEscherichia coli
Gene glf--glf (orf6)
Oligomeric State MonomerHomotetramer nih.govmst.edu-Monomer nih.gov
Cofactor FADH⁻ (active) rcsb.orgFADH⁻ (active) nih.govReduced Flavin plos.orgFADH⁻ (active) acs.org
Kₘ (UDP-Galf) 194 µM (oxidized) acs.org110 ± 15 µM nih.gov-194 µM (oxidized), 22 µM (reduced) acs.org
kcat (UDP-Galf) 1.5 s⁻¹ (oxidized) acs.org72 ± 4 s⁻¹ nih.gov-1.5 s⁻¹ (oxidized), 27 s⁻¹ (reduced) acs.org
Key Feature Essential for viability researchgate.netUnique tetrameric structure nih.govFlexible histidine loop essential for activation acs.org>100-fold increase in efficiency upon reduction acs.org

Alternative or Ancillary Biosynthetic Routes

While the conversion of UDP-D-Galp to UDP-D-Galf by UGM is the canonical pathway for D-galactofuranose biosynthesis, nature has evolved other strategies for producing furanose ring forms of sugars. pnas.orgresearchgate.net A notable alternative route involves a different class of mutase that acts on a guanosine (B1672433) diphosphate (GDP)-linked sugar.

Research into the biosynthesis of the nucleoside antibiotic A201A led to the discovery of a novel mutase, MtdL, which generates GDP-L-galactofuranose (GDP-L-Galf) from its pyranose precursor, GDP-L-galactopyranose (GDP-L-Galp). pnas.orgnih.gov This enzyme represents a previously uncharacterized mechanism for pyranose-to-furanose ring isomerization. pnas.org

Unlike the well-studied UGMs, which are flavoenzymes requiring a reduced flavin cofactor for catalysis, MtdL-mediated conversion is fundamentally different. pnas.orgresearchgate.net The MtdL mutase does not rely on a flavin cofactor. Instead, its catalytic chemistry is solely dependent on the presence of a bivalent cation, such as Mn²⁺. pnas.orgresearchgate.net This discovery unveils a distinct biosynthetic strategy for producing a galactofuranose sugar, in this case, the L-enantiomer linked to GDP. The existence of numerous MtdL homologs across various phyla of Bacteria, Eukaryota, and Archaea suggests that this cation-dependent mutase chemistry is a widespread and significant, yet previously overlooked, pathway in natural product biosynthesis. pnas.org

Interactive Table: Comparison of UGM and GDP-L-Galf Mutase (MtdL)

FeatureUDP-Galactopyranose Mutase (UGM)GDP-L-Galf Mutase (MtdL)
Substrate UDP-D-galactopyranose nih.govGDP-L-galactopyranose pnas.org
Product This compound nih.govGDP-L-galactofuranose pnas.org
Cofactor Requirement Reduced Flavin (FADH⁻) nih.govplos.orgBivalent Cation (e.g., Mn²⁺) pnas.orgresearchgate.net
Prevalence Found in many pathogenic bacteria, fungi, and protozoa pnas.orgHomologs found in Bacteria, Eukaryota, and Archaea pnas.org

Role of this compound as a Donor Substrate for Glycosyltransferases (GalfTs)

This compound serves as the essential donor substrate for a class of enzymes known as galactofuranosyltransferases (GalfTs). nih.govmdpi.comcazypedia.org These enzymes catalyze the transfer of the galactofuranose (Galf) moiety from UDP-Galf to specific acceptor molecules, which can be growing polysaccharide chains or other glycoconjugates. nih.govmdpi.com This process is fundamental to the biosynthesis of Galf-containing structures.

The biosynthesis of these complex glycoconjugates begins with the synthesis of UDP-Galf itself. oup.com Following its synthesis, UDP-Galf must be transported into the lumen of the Golgi apparatus, where the Galf transferases are located, for the subsequent elongation of the glycan chains. oup.comnih.gov The transfer of the Galf residue from UDP-α-D-galactofuranose results in a β-linkage in the newly formed glycan, indicating that the catalytic mechanism of these transferases is an inverting one. mdpi.com

In pathogenic fungi like Aspergillus fumigatus, GalfTs are located in the Golgi apparatus and utilize UDP-Galf to synthesize β-(1→5)-galactofuranosyl oligosaccharides that are incorporated into the cell wall. mdpi.comoup.com Similarly, in mycobacteria, two bifunctional galactofuranosyltransferases, GlfT1 and GlfT2, use UDP-Galf to assemble the galactan portion of the cell wall. researchgate.netrsc.org The ability of these enzymes to create specific linkages using a single active site highlights the efficiency and precision of this biosynthetic pathway. nih.gov

Formation of Galactofuranose-Containing Polysaccharides

The transfer of galactofuranose from this compound by GalfTs leads to the formation of complex polysaccharides that are critical for the structure and function of the cell wall in various microorganisms.

Galactomannan (B225805) Synthesis in Fungi (e.g., Aspergillus fumigatus)

In the filamentous fungus Aspergillus fumigatus, this compound is a key component in the synthesis of galactomannan, a major polysaccharide of the fungal cell wall. nih.govasm.org This polymer is also found anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor or is secreted as a free molecule. oup.comnih.gov

The galactomannan of A. fumigatus possesses a complex structure. It consists of a linear mannan (B1593421) backbone with repeating units of α-1,2- and α-1,6-linked mannose residues. researchgate.netplos.org Attached to this mannan core are side chains composed of galactofuranose residues. nih.govplos.org These side chains are primarily made of β-1,5-linked Galf units, forming chains that can vary in length. nih.govresearchgate.netasm.org These Galf chains are, in turn, linked to the mannan backbone through β-1,3 or β-1,6 linkages. nih.gov Recently, it has been discovered that these side chains can also contain internal β-(1→6)-bonds between Galf residues. plos.org

The synthesis of galactomannan involves a cohort of specific glycosyltransferases. While UDP-galactopyranose mutase (UGM) is responsible for producing the UDP-Galf donor, a family of β-galactofuranosyltransferases (Gfs) is crucial for elongating the galactofuran side chains. nih.gov In A. fumigatus, enzymes such as GfsA, GfsB, and GfsC are involved in this process. nih.govasm.org Specifically, GfsA has been identified as a β-1,5-galactofuranosyltransferase, responsible for adding Galf residues to the growing chain. oup.comoup.com The concerted action of these enzymes, along with mannosyltransferases that build the mannan backbone, results in the complex structure of galactomannan. nih.govasm.org The entire biosynthesis process is thought to occur within the lumen of the Golgi apparatus. nih.gov

Structure and Linkages (e.g., β1,5-linked Galf chains)

Arabinogalactan Synthesis in Mycobacteria (e.g., Mycobacterium tuberculosis)

In mycobacteria, including the pathogen Mycobacterium tuberculosis, this compound is a precursor for the synthesis of arabinogalactan, a critical component of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex that forms the core of the mycobacterial cell wall. nih.govnih.govplos.org

Arabinogalactan is a highly branched polysaccharide that serves as a linker, covalently connecting the peptidoglycan layer to the outer mycolic acid layer. nih.govnih.gov This intricate structure is essential for the viability and structural integrity of the bacterium. nih.gov The galactan domain of the arabinogalactan is a linear polymer of approximately 30 galactofuranose units. mdpi.comwikipedia.org A defining feature of this galactan chain is the presence of alternating β-(1→5) and β-(1→6) glycosidic linkages between the Galf residues. researchgate.netwikipedia.orgcdnsciencepub.com This alternating pattern is crucial for creating the correct architecture to which the arabinan (B1173331) chains are subsequently attached. wikipedia.orgcdnsciencepub.com

The synthesis of the galactan backbone is carried out by two key bifunctional galactosyltransferases, GlfT1 and GlfT2. mdpi.comresearchgate.net GlfT1 initiates the process by adding the first two Galf residues to a lipid-linked acceptor. researchgate.net Subsequently, GlfT2 takes over the polymerization, adding the remaining approximately 28 Galf residues with the characteristic alternating β-(1→5) and β-(1→6) linkages to form the complete galactan chain. researchgate.netnih.govscispace.com The arabinan chains are then attached to specific Galf residues within this galactan backbone, completing the arabinogalactan structure. wikipedia.orgcdnsciencepub.com

Bifunctional Galactofuranosyltransferases (e.g., GlfT1, GlfT2)

The biosynthesis of the galactan core of the mycolyl-arabinogalactan-peptidoglycan complex in mycobacteria is a critical process accomplished by two key bifunctional galactofuranosyltransferases, GlfT1 and GlfT2. nih.gov These enzymes catalyze the polymerization of galactofuranose (Galf) residues from the donor substrate this compound. rsc.orgmdpi.comrsc.org

GlfT1 (the Rv3782 ortholog in M. tuberculosis) initiates the process by adding the first few Galf units onto the lipid carrier-linked linker region. nih.govacs.org It possesses dual enzymatic activities, catalyzing the formation of both a β-(1→4) linkage to the rhamnose of the linker unit and a subsequent β-(1→5) linkage to the first Galf residue. nih.govmdpi.com This priming action by GlfT1, which typically adds two to three Galf residues, is crucial for setting the stage for the next phase of polymerization. acs.orgkiesslinglab.com

Following the initial priming by GlfT1, the galactofuranosyl polymerase GlfT2 (the Rv3808c enzyme) takes over to elongate the galactan chain. nih.govresearchgate.net GlfT2 is a processive enzyme that sequentially adds approximately 30 Galf residues, creating the bulk of the galactan polymer. nih.govresearchgate.net This enzyme is also bifunctional, responsible for creating the alternating β-(1→5) and β-(1→6) glycosidic linkages that characterize the mature galactan chain. nih.govmdpi.comresearchgate.net Structural and modeling studies have revealed that GlfT2 utilizes a single active site within its GT-A fold domain to catalyze both linkage types. nih.govmdpi.com The positioning of the growing acceptor chain's terminal Galf residue within this active site dictates whether a β-(1→5) or β-(1→6) linkage is formed next. mdpi.com The combined action of these two enzymes, GlfT1 and GlfT2, accounts for the complete biosynthesis of the mycobacterial galactan, demonstrating a remarkable efficiency where two enzymes perform the work of four distinct catalytic activities. nih.gov

Table 1: Properties of Bifunctional Galactofuranosyltransferases GlfT1 and GlfT2
FeatureGlfT1GlfT2
Gene (M. tuberculosis)Rv3782Rv3808c
Primary RoleInitiation/Priming of galactan synthesis nih.govacs.orgElongation/Polymerization of the galactan chain nih.govresearchgate.net
Enzymatic Activitiesβ-(1→4)-galactofuranosyltransferase β-(1→5)-galactofuranosyltransferase nih.govmdpi.comβ-(1→5)-galactofuranosyltransferase β-(1→6)-galactofuranosyltransferase nih.govmdpi.com
Substrate (Donor)This compound rsc.orgThis compound rsc.orgrsc.org
Substrate (Acceptor)Decaprenyl-P-P-GlcNAc-Rha nih.govDecaprenyl-P-P-GlcNAc-Rha-(Galf)₂ nih.gov and growing galactan chain researchgate.net
Product LengthAdds 2-3 Galf residues acs.orgkiesslinglab.comPolymerizes ~30 Galf residues nih.govresearchgate.net
Structural FoldPredicted GT-A fold acs.orgGT-A fold mdpi.com
Active SitesSingle polypeptide with dual activity nih.govSingle active site for dual linkage formation nih.govmdpi.com

Biosynthesis of Other Galactofuranosylated Glycoconjugates

Beyond its role in the bacterial cell wall, this compound serves as the essential donor for the biosynthesis of a variety of galactofuranosylated glycoconjugates in other organisms, particularly in fungi and protozoa. oup.comresearchgate.net This biosynthesis occurs primarily in the Golgi apparatus, requiring the transport of UDP-Galf from the cytosol into the Golgi lumen by a specific transporter. oup.comresearchgate.net Inside the Golgi, various galactofuranosyltransferases catalyze the addition of Galf to proteins and lipids, creating a diverse array of structures. oup.com

N- and O-Glycans on Proteins

Galactofuranose is a significant component of both N-linked and O-linked glycans on proteins in many filamentous fungi, such as Aspergillus fumigatus and Aspergillus niger. oup.comoup.comnih.gov In N-glycans, Galf is often found as a terminal, non-reducing residue. oup.com For instance, on α-d-galactosidase from A. niger, a terminal Galf residue is α1,2-linked to a mannose residue on a core of Man₅₋₈GlcNAc₂. oup.com In A. fumigatus, terminal β-Galf residues have also been described on the N-glycans of secreted proteins like phospholipase C. oup.com

The biosynthesis of Galf-containing O-glycans is also prominent. nih.gov In the cell wall peptidogalactomannan of A. fumigatus, O-linked glycans can feature terminal Galfβ1-6 and Galfβ1-5Galfβ1-6 structures attached to a mannose or mannose disaccharide. researchgate.net The addition of these Galf residues is catalyzed by specific galactofuranosyltransferases located in the Golgi. nih.govmdpi.com One such enzyme, GfsA, has been identified as a β1,5- or β1,6-galactofuranosyltransferase involved in elaborating O-glycans in Aspergillus species. nih.govnih.govoup.com The transfer of Galf to the growing glycan chain is believed to act as a signal to terminate further mannose addition. oup.com

Table 2: Examples of Galactofuranose in Protein Glycans
Glycan TypeOrganism/ProteinGalf Linkage/StructureReference
N-GlycanAspergillus niger α-d-galactosidaseTerminal α1,2-linked to mannose oup.com
N-GlycanAspergillus fumigatus phospholipase CTerminal β-Galf, likely 1,2-linked to mannose oup.com
O-GlycanAspergillus fumigatus peptidogalactomannanTerminal Galfβ1-6 and Galfβ1-5Galfβ1-6 structures researchgate.net
O-GlycanAspergillus niger glucoamylasePresence of β-linked Galf residues suggested by antibody binding researchgate.net

Glycosylphosphatidylinositol (GPI)-Anchored Lipids and Proteins

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to cell membranes. nih.govwikipedia.org While Galf moieties have not been identified in the GPI anchors of proteins in fungi like Aspergillus spp., this sugar is a key component of other, structurally related surface molecules in protozoan parasites and fungi. researchgate.netnih.gov

In the parasite Leishmania major, the GPI-anchored lipophosphoglycan (LPG) contains an internal Galfβ1,3Man moiety within its conserved glycan core. oup.comresearchgate.net Similarly, in Trypanosoma cruzi, the major surface glycoinositolphospholipids (GIPLs) contain terminal Galfβ3-Man units that are important antigenic determinants. rsc.orgoup.com The biosynthesis of these molecules involves specific galactofuranosyltransferases that are distinct from those that build the core GPI anchor. oup.com

In Aspergillus fumigatus, a unique GPI-anchored polysaccharide called lipogalactomannan (LGM) is produced. nih.gov Research has shown that the biosynthetic pathway for the GPI anchor of LGM is distinct from the pathway that synthesizes GPI anchors for proteins (GPI-APs). nih.gov While the core GPI anchor for proteins is assembled through a well-defined series of steps at the endoplasmic reticulum membrane, the synthesis of the LGM anchor and its subsequent galactofuranosylation follows a separate, independent pathway. nih.govcreative-biolabs.com

Glycosphingolipids

This compound is a precursor for the biosynthesis of certain glycosphingolipids, particularly in fungi. oup.comasm.org Glycosphingolipids are composed of a ceramide lipid anchor linked to a glycan headgroup and are important components of the cell membrane. nih.govresearchgate.net

In fungi such as Aspergillus and Paracoccidioides brasiliensis, a major class of acidic glycosphingolipids known as glycosylinositolphosphoceramides (GIPCs) are decorated with Galf residues. oup.comfrontiersin.org Structural analysis has revealed that these GIPCs can present terminal β-D-galactofuranose residues. frontiersin.org For example, a GIPC from P. brasiliensis with the structure Galfβ1-6[Manα1-3]Manα1-2InsPCer has been identified. frontiersin.org The biosynthesis of GIPCs is essential for the polarized growth of fungi. oup.com The process begins with the synthesis of ceramide in the endoplasmic reticulum, followed by glycosylation events in the Golgi apparatus, where galactofuranosyltransferases utilize UDP-Galf to add the terminal Galf units. oup.comresearchgate.net These Galf-containing GIPCs are often antigenic and can elicit an immune response in infected hosts. frontiersin.org

Biological Functions of Galactofuranose Containing Molecules

Structural Integrity and Maintenance of Microbial Cell Envelopes

Galactofuranose-containing molecules are integral to the architecture and stability of the cell envelopes of numerous microorganisms. These structures are not merely passive barriers but are dynamic, complex organelles vital for protecting the cell from environmental stresses and for interacting with the host.

Role in Cell Wall Organization and Permeability

The incorporation of galactofuranose into cell wall polymers is critical for the proper organization and function of the microbial cell envelope. In many fungi, such as Aspergillus species, galactofuranose is a key constituent of galactomannan (B225805), which is covalently linked to other cell wall components like β-1,3-glucan. asm.org The absence of galactofuranose, often achieved through the deletion of the ugmA gene encoding UDP-galactopyranose mutase, leads to significant alterations in the cell wall. For instance, in Aspergillus fumigatus, a lack of galactofuranose results in a thinner cell wall, which correlates with increased susceptibility to various antifungal agents. asm.orgnih.gov This suggests that galactofuranose contributes to the robustness and reduced permeability of the fungal cell wall.

In Aspergillus niger and Aspergillus nidulans, mutants deficient in galactofuranose synthesis exhibit a phenotype indicative of constitutive osmotic stress and are hypersensitive to cell wall-disturbing compounds like calcofluor white. nih.govnih.gov This hypersensitivity points to a compromised cell wall structure that is less able to withstand chemical insults. Atomic force microscopy studies on A. nidulans have provided direct evidence that galactofuranose is a key element for the organization of the hyphal wall surface. asm.org In mycobacteria, the galactan polymer, composed of galactofuranose residues, is a central component of the mycolyl-arabinogalactan-peptidoglycan complex, which is essential for the structural integrity of their complex cell wall. asm.org Disruption of galactan synthesis in these bacteria compromises the entire cell envelope.

Contribution to Mycelial Morphology and Growth

Studies on Neurospora crassa have also shown that the loss of galactofuranose synthesis or its transport into the Golgi apparatus affects the morphology and growth rate of vegetative hyphae and reduces the production of asexual spores (conidia). mdpi.com In A. fumigatus, while the effects on branching are less pronounced than in other Aspergillus species, a significant reduction in radial growth is observed in galactofuranose-deficient mutants, particularly at elevated temperatures that mimic the host environment. asm.orgnih.gov This demonstrates the importance of galactofuranose for optimal fungal growth and development.

Table 1: Effects of Galactofuranose Deficiency on Microbial Morphology and Growth

Organism Genetic Modification Observed Phenotypes Reference(s)
Aspergillus nigerGalf-deficient mutantSlower mycelial growth, abnormal hyphae with increased branching. nih.gov
Aspergillus nidulansDeletion of ugmAReduced colony growth, hyperbranched mycelium. nih.gov
Aspergillus fumigatusDeletion of glfA (ugmA)Reduced radial growth, especially at 42°C; thinner cell wall. asm.orgnih.gov
Fusarium oxysporum f.sp. cucumerinumDeletion of ugmAReduced growth, impaired conidiation, hyperbranched mycelium. oup.com
Neurospora crassaDeletion of ugm-1Reduced hyphal growth rate, slightly increased branching pattern. mdpi.com

Virulence and Pathogenesis Mechanisms

Given its presence on the microbial surface and its absence in humans, galactofuranose-containing molecules are often implicated in the complex interplay between pathogens and their hosts. These molecules can act as virulence factors, contributing to the pathogen's ability to cause disease.

Immunomodulatory Effects and Host Immune Evasion

Galactofuranose-containing glycoconjugates on the surface of pathogens are often recognized by the host immune system. Galactomannan, a major galactofuranose-containing polysaccharide of A. fumigatus, is a well-known pathogen-associated molecular pattern (PAMP) that can trigger immune responses. nih.gov However, these molecules can also play a role in immune evasion. For instance, galactomannans can inhibit the phagocytosis of A. fumigatus conidia by dendritic cells, suggesting a mechanism to avoid clearance by the innate immune system. oup.com

In some pathogenic protozoa, such as Leishmania and Trypanosoma cruzi, galactofuranose is a key component of surface glycoconjugates like lipophosphoglycan and glycoinositolphospholipids. plos.org These molecules are involved in the parasite's ability to infect host cells and to evade or counteract the host's immune response. mdpi.com The presence of galactofuranose in these surface molecules can modulate the host's immune response, sometimes dampening it to favor the parasite's survival. In Mycoplasma mycoides, it has been observed that galactofuranose-containing polysaccharides can conceal adhesins, which might otherwise trigger a more robust immune response. nih.gov

Adhesion to Host Tissues and Biofilm Formation

The role of galactofuranose in adhesion and biofilm formation is complex and appears to be species-dependent. In some cases, galactofuranose-containing molecules can directly mediate attachment. For example, the galactomannan of A. fumigatus is a component of the biofilm extracellular matrix and is thought to play a role in the adhesion of biofilm structures to surfaces. mdpi.com

However, in some instances, the absence of galactofuranose can paradoxically lead to increased adhesion and biofilm formation. In A. fumigatus, mutants lacking UDP-galactofuranose mutase have shown increased adherence to host cells and abiotic surfaces. nih.gov This has been attributed to the unmasking of other adhesive cell wall components or, more significantly, to the compensatory overproduction of galactosaminogalactan (GAG), a potent adhesin that mediates biofilm formation. oup.comnih.gov Similarly, in Mycoplasma mycoides, a mutant lacking galactofuranose exhibited significantly enhanced adhesion to host cells, suggesting that the galactofuranose-containing polysaccharides in the wild-type strain conceal adhesins. nih.gov

Conversely, in other contexts, galactofuranose is directly implicated in promoting adhesion. The galactomannan in the extracellular matrix of A. fumigatus biofilms is considered to contribute to the structural integrity and adhesive properties of the biofilm. nih.gov

Table 2: Role of Galactofuranose in Adhesion and Biofilm Formation

Organism Observation Proposed Mechanism Reference(s)
Aspergillus fumigatusGalf-deficient mutant shows increased adhesion and biofilm formation.Unmasking of other adhesins and/or overproduction of galactosaminogalactan (GAG). oup.comnih.gov
Mycoplasma mycoidesGalf-deficient mutant exhibits enhanced adhesion to host cells.Galactofuranose-containing polysaccharides conceal adhesins. nih.gov
Aspergillus fumigatusGalactomannan is a component of the biofilm extracellular matrix.Contributes to the structural integrity and adhesion of the biofilm. nih.govmdpi.com

Essentiality for Microbial Viability and Survival

For a number of pathogenic microorganisms, the biosynthesis of galactofuranose is not just important for virulence but is essential for their very survival. This makes the enzymes in the UDP-D-galactofuranose biosynthetic pathway attractive targets for the development of novel antimicrobial drugs. asm.org

In Mycobacterium tuberculosis, the causative agent of tuberculosis, the galactan polymer is a vital component of the cell wall. asm.org The enzyme UDP-galactopyranose mutase (UGM), which synthesizes UDP-Galf, is essential for the viability of mycobacteria. researchgate.netresearchgate.net Temperature-sensitive knockout mutants of Mycobacterium smegmatis have demonstrated that the ugm gene is indispensable for cell viability. researchgate.net This essentiality is due to the critical role of the galactan in anchoring the mycolic acid layer to the peptidoglycan, a structure fundamental to the integrity of the mycobacterial cell envelope. asm.org

Udp D Galactofuranose Pathway As a Target for Antimicrobial Strategies

Rationale for Targeting Galactofuranose Metabolism in Pathogens (Absence in Mammals)

The core rationale for targeting galactofuranose metabolism lies in its unique distribution in the biological world. Galf is a crucial component of the cell walls and surface glycoconjugates of a wide range of pathogenic microorganisms, including bacteria, fungi, and protozoa. nih.govnih.govrsc.org In Mycobacterium tuberculosis, the causative agent of tuberculosis, Galf is a fundamental building block of the galactan polymer within the mycolyl-arabinogalactan-peptidoglycan complex, which is essential for the bacterium's viability. nih.govnih.govacs.org Similarly, Galf is found in the cell walls of fungi like Aspergillus fumigatus and on the surface of parasites such as Leishmania major and Trypanosoma cruzi, where it can be critical for virulence, viability, and cell-cell interactions. rsc.orgnih.govnih.gov

Crucially, Galf and the enzymes responsible for its synthesis are not found in mammals. nih.govnih.govnih.govcabidigitallibrary.org This absence creates a therapeutic window, suggesting that inhibitors targeting this pathway would likely exhibit high selectivity for the pathogen with minimal off-target effects on the human host. nih.govcabidigitallibrary.org The enzyme UDP-galactopyranose mutase (UGM), which catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf, is the sole source for this essential sugar donor in these organisms. nih.govnih.gov Deletion or inhibition of the gene encoding UGM has been shown to be lethal or to severely attenuate virulence in various pathogens, validating it as an attractive antimicrobial drug target. nih.govnih.govnih.govacs.org

Strategies for UGM Inhibition

Given its central role, UDP-galactopyranose mutase (UGM) has become a primary focus for inhibitor development. nih.govacs.org Strategies to inhibit this enzyme are diverse, ranging from substrate analogues to novel, non-carbohydrate-based scaffolds discovered through high-throughput and structure-based screening methods. nih.govkiesslinglab.com

Researchers have identified several classes of UGM inhibitors. These can be broadly categorized as substrate-like and non-substrate-like inhibitors. nih.govresearchgate.net While early efforts focused on analogues of the natural substrate, UDP-Galp, many of these showed limited cell permeability. kiesslinglab.com This led to the exploration of more structurally diverse, non-substrate analogues. kiesslinglab.comosti.gov

Non-substrate Analogues: High-throughput screening has led to the discovery of potent non-substrate inhibitors. kiesslinglab.com For example, 2-aminothiazoles were identified as some of the most potent UGM inhibitors at the time of their discovery. nih.govkiesslinglab.com

Pyrazole-based Compounds: A notable pyrazole-based compound, MS208, was identified as an inhibitor of M. tuberculosis UGM (MtbUGM). nih.govresearchgate.netnih.gov Subsequent research involved synthesizing and testing various pyrazole (B372694) and triazole analogues to understand the structure-activity relationship around this scaffold. nih.govnih.govresearchgate.net

Triazolothiadiazines: Through structure-based virtual screening, a class of competitive triazolothiadiazine inhibitors was discovered. nih.gov These compounds have shown potent activity against M. tuberculosis UGM and exhibit antimycobacterial effects in cell culture, making them a promising lead for new therapeutics. nih.govkiesslinglab.com

Inhibitor ClassExample Compound(s)Target Organism(s)Key Research Finding
2-AminothiazolesNot specifiedK. pneumoniae, M. tuberculosisIdentified as potent, non-substrate analogue inhibitors. nih.govkiesslinglab.com
Pyrazole-basedMS208, DA10M. tuberculosisMS208 acts as a mixed inhibitor targeting an allosteric site; the analogue DA10 is a competitive inhibitor. nih.govnih.govresearchgate.net
TriazolothiadiazinesCompound 30M. tuberculosisPotent, competitive inhibitors with antimycobacterial activity in cell culture; identified via virtual screening. nih.gov

UGM inhibitors function through various mechanisms, primarily by interfering with the enzyme's active site or binding to an allosteric site to modulate its activity.

Competitive Inhibition: In this mechanism, the inhibitor directly competes with the substrate (UDP-Galp) for binding to the enzyme's active site. The pyrazole derivative DA10, for instance, was shown to be a competitive inhibitor of MtbUGM, meaning its binding is mutually exclusive with substrate binding. nih.govnih.gov Triazolothiadiazines also act as competitive inhibitors. nih.gov

Allosteric Inhibition: Some inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site. This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency. The pyrazole-based compound MS208 was identified as targeting an allosteric site on MtbUGM. nih.govresearchgate.netnih.gov Studies suggest that occupation of this allosteric pocket can prevent the closure of a flexible loop over the active site, which is necessary for catalysis. osti.gov

Mixed Inhibition: This is a more complex mechanism where the inhibitor can bind to both the free enzyme (like a competitive inhibitor) and the enzyme-substrate complex (like an uncompetitive inhibitor). MS208 was characterized as a mixed inhibitor, indicating it can prevent the substrate from binding and also prevent the enzyme-substrate complex from proceeding to form the product. nih.govresearchgate.net

The availability of crystal structures for UGM from various organisms has been instrumental in the structure-based design of new inhibitors. nih.govkiesslinglab.com By understanding the three-dimensional architecture of the enzyme's active site and potential allosteric sites, researchers can computationally screen for or rationally design molecules that are predicted to bind with high affinity and specificity. nih.govresearchgate.net

The determination of the first X-ray structure of a UGM in complex with a non-substrate inhibitor (a triazolothiadiazine) provided a critical blueprint for optimizing this class of compounds. nih.gov Furthermore, structural studies of UGM orthologs have revealed conformational differences, such as open and closed forms, that can be exploited. nih.govkiesslinglab.com For example, understanding why inhibitors bind more potently to the Klebsiella pneumoniae UGM than the M. tuberculosis UGM could guide the design of more effective inhibitors by targeting specific enzyme conformations. nih.govkiesslinglab.com This structure-guided approach helps in the optimization of lead compounds to improve their potency and physical properties. nih.gov

Mechanism of UGM Inhibitor Action (e.g., Competitive, Allosteric, Active Site Binding)

Inhibition of Galactofuranosyltransferases (GalfTs)

Beyond UGM, the galactofuranosyltransferases (GalfTs) that use the UDP-Galf product are also attractive targets for antimicrobial strategies. researchgate.netmdpi.com These enzymes are responsible for transferring Galf residues to growing glycan chains, such as the galactan in the mycobacterial cell wall. researchgate.netcambridge.org Inhibiting these enzymes would directly block the assembly of these essential structures. acs.orgcambridge.org

In M. tuberculosis, two key galactofuranosyltransferases, GlfT1 and GlfT2, are responsible for the entire synthesis of the linear galactan chain. researchgate.netcambridge.org

GlfT1 (Rv3782): This enzyme initiates the process, transferring the first Galf residue from UDP-Galf to the growing linker unit attached to a lipid carrier. cambridge.orgnih.gov It has been shown to possess dual activity, adding the first two Galf residues. nih.gov

GlfT2 (Rv3808c): This bifunctional enzyme takes over from GlfT1 and is responsible for the polymerization of the bulk of the galactan chain, adding approximately 30 more Galf residues with alternating linkages. acs.orgresearchgate.netnih.gov

Both GlfT1 and GlfT2 are considered essential for mycobacterial viability and are validated drug targets. acs.orgnih.gov One strategy for their inhibition has been the use of UDP-Galf derivatives modified at the C-5 or C-6 positions. cambridge.orgnih.gov These substrate analogues can be recognized by the enzymes but, once incorporated, lead to the premature termination of the galactan chain, effectively halting cell wall construction. cambridge.orgnih.gov While a number of inhibitor molecules have been designed and synthesized targeting these glycosyltransferases, many have so far shown moderate inhibitory activity. dokumen.pub

Genetic Approaches to Disrupt Galactofuranose Metabolism and Resulting Phenotypes

The absence of UDP-D-galactofuranose (UDP-Galf) and its downstream glycoconjugates in mammals makes the enzymes involved in its biosynthesis prime targets for antimicrobial drug development. nih.govingentaconnect.comacs.org Genetic manipulation of the genes responsible for UDP-Galf metabolism has been a critical tool in validating these targets and understanding the physiological roles of galactofuranose-containing structures in various pathogens. oup.comresearchgate.net Disrupting these pathways often leads to significant and detrimental phenotypes, ranging from structural defects to loss of virulence.

The primary targets for genetic disruption have been the genes encoding UDP-galactopyranose mutase (UGM), the enzyme that catalyzes the formation of UDP-Galf from UDP-galactopyranose (UDP-Galp), and the UDP-glucose 4-epimerase, which produces UDP-Galp. nih.govnih.gov The gene encoding UGM is often designated as ugmA or glfA in fungi and glf in bacteria. nih.govtandfonline.com Deletion or inactivation of these genes provides a direct method to study the consequences of a complete lack of galactofuranose.

Fungal Pathogens

In several fungal species, the disruption of the galactofuranose pathway has profound effects on cell wall integrity, morphology, and pathogenicity.

Aspergillus Species: In Aspergillus fumigatus, Aspergillus niger, and Aspergillus nidulans, deletion of the ugmA gene leads to a complete absence of galactofuranose. nih.govtandfonline.com This results in significant phenotypic changes, including reduced growth rates, aberrant hyphal morphology, and abnormal conidiation. tandfonline.comresearchgate.net The cell walls of these mutants are altered, leading to increased sensitivity to antifungal agents and cell wall stressing compounds like Calcofluor White. nih.govwiley.com Furthermore, the virulence of ugmA deletion mutants of A. fumigatus is significantly attenuated. ingentaconnect.comacs.org Similarly, disruption of the UDP-glucose-4-epimerase gene (ugeA) in A. niger, which is required for the synthesis of the UGM substrate UDP-Galp, also results in the absence of galactofuranose and similar detrimental phenotypes. nih.gov

Fusarium graminearum: Deletion of the ugmA gene in this plant pathogen results in major defects in vegetative growth, reproduction, and cell wall integrity. nih.gov The hyphae of the ΔugmA mutant are wider and highly branched. nih.gov Notably, the mutant's pathogenicity is severely compromised, with infections being restricted and no production of the mycotoxin vomitoxin. nih.gov These mutants also show increased sensitivity to the antifungal drug caspofungin. nih.govasm.org

Cryptococcus neoformans: Interestingly, the disruption of the ugmA homolog in C. neoformans does not produce an obvious growth phenotype or affect the formation of its characteristic polysaccharide capsule under standard laboratory conditions. nih.gov This suggests a different or less critical role for galactofuranose in this particular yeast's biology compared to filamentous fungi.

Table 1: Phenotypes of Genetic Disruption in Fungal Galactofuranose Metabolism

Organism Gene Disrupted Encoded Protein Key Phenotypic Outcomes Citations
Aspergillus fumigatus ugmA/glfA UDP-galactopyranose mutase Reduced growth, altered cell wall, aberrant morphology, decreased conidiation, attenuated virulence, sensitivity to antifungals. ingentaconnect.comacs.orgresearchgate.net
Aspergillus niger ugmA UDP-galactopyranose mutase Reduced growth, altered cell wall architecture, hypersensitivity to cell wall stress, constitutive activation of the cell wall integrity pathway. nih.govwiley.com
Aspergillus niger ugeA UDP-glucose 4-epimerase Galf-deficiency, inability to grow on galactose. nih.gov
Aspergillus nidulans ugmA UDP-galactopyranose mutase Key roles in colony growth, hyphal morphogenesis, and conidiation. tandfonline.com
Fusarium graminearum ugmA UDP-galactopyranose mutase Defective vegetative growth and reproduction, altered hyphal morphology (wide, highly branched), compromised cell wall integrity, loss of pathogenicity, increased sensitivity to caspofungin. nih.govasm.org
Cryptococcus neoformans ugmA homolog UDP-galactopyranose mutase No apparent growth phenotype or effect on capsule formation. nih.gov

Kinetoplastid Parasites

In protozoan parasites like Leishmania and Trypanosoma, galactofuranose is a component of crucial cell surface glycoconjugates, including lipophosphoglycans (LPGs) and glycoinositolphospholipids (GIPLs).

Leishmania major: Genetic disruption of the UGM gene in L. major leads to parasites completely lacking galactofuranose. nih.gov This results in the absence of the repeating units in LPG and the presence of truncated GIPLs. nih.gov While the parasites remain viable, their virulence is significantly attenuated, highlighting the role of Galf-containing surface molecules in pathogenesis. ingentaconnect.comnih.gov Deletion of the LPG1 gene, which encodes a putative galactofuranosyltransferase, also results in the loss of LPG and a delayed virulence phenotype. tib.eu

Trypanosoma cruzi: The agent of Chagas disease, T. cruzi, cannot import galactose and relies on the epimerization of UDP-glucose to UDP-galactose for its galactan biosynthesis. researchgate.net Attempts to create a null mutant for the UDP-glucose 4'-epimerase (TcGALE) gene have been unsuccessful, suggesting the gene is essential for the parasite's survival. researchgate.net Single-allele knockout mutants (TcGALE+/-) exhibit significant morphological defects, including shortened flagella and cell agglutination. nih.govresearchgate.net These heterozygous mutants also show a dramatic reduction in cell surface mucins that contain galactopyranose, while the levels of galactofuranose-containing GIPLs are less affected, suggesting a prioritization of GIPL synthesis. nih.govresearchgate.net

Table 2: Phenotypes of Genetic Disruption in Kinetoplastid Galactofuranose Metabolism

Organism Gene Disrupted Encoded Protein Key Phenotypic Outcomes Citations
Leishmania major UGM gene (glf) UDP-galactopyranose mutase Complete depletion of Galf, lack of LPG repeating units, truncated GIPLs, significantly attenuated virulence. ingentaconnect.comnih.govtib.eu
Leishmania major LPG1 Putative galactofuranosyl-transferase Loss of LPG, delayed virulence. tib.eu
Trypanosoma cruzi TcGALE (null mutant) UDP-glucose 4'-epimerase Lethal (gene is essential). researchgate.net
Trypanosoma cruzi TcGALE (single-allele knockout) UDP-glucose 4'-epimerase Aberrant morphology (shortened flagella, agglutination), significant reduction in cell surface mucins, less impact on GIPLs. nih.govresearchgate.net

Mycobacteria

The cell wall of Mycobacterium tuberculosis contains a vital arabinogalactan (B145846) layer where galactofuranosyl residues are essential for linking the mycolic acid layer to the peptidoglycan. nih.gov

Mycobacterium smegmatis and Mycobacterium tuberculosis: The gene encoding UGM in mycobacteria is glf. nih.gov Studies in the model organism M. smegmatis have shown that glf is an essential gene. nih.gov It could only be knocked out when a functional copy of the gene was provided on a rescue plasmid. nih.gov Subsequent experiments where the rescue plasmid was temperature-sensitive demonstrated that the mutant was unable to grow at the non-permissive temperature, confirming the essentiality of glf. nih.gov The gene Rv3808c (now often referred to as glfT1), which encodes a galactofuranosyl transferase and overlaps with glf, has also been shown to be essential for mycobacterial growth. nih.gov These findings strongly support UGM and galactofuranosyl transferases as critical targets for developing new anti-tuberculosis drugs. nih.gov

Table 3: Phenotypes of Genetic Disruption in Mycobacterial Galactofuranose Metabolism

Organism Gene Disrupted Encoded Protein Key Phenotypic Outcomes Citations
Mycobacterium smegmatis glf UDP-galactopyranose mutase Essential for growth; knockout only possible with a functional rescue plasmid. nih.gov
Mycobacterium smegmatis Rv3808c (glfT1) Galactofuranosyl transferase Essential for growth. nih.gov
Mycobacterium tuberculosis glf (Rv3809c) UDP-galactopyranose mutase Inferred to be essential based on genetic organization and studies in M. smegmatis. nih.gov

Advanced Research Methodologies in Udp D Galactofuranose Studies

Molecular Biology and Genetic Manipulation Techniques

Genetic manipulation is a cornerstone of UDP-Galf research, allowing scientists to probe the function of key enzymes in vivo.

Gene Deletion and Complementation Studies (e.g., ugm/glf gene knockouts)

The targeted deletion of genes encoding enzymes in the UDP-Galf biosynthetic pathway is a powerful tool to understand their physiological roles. A primary target for these studies is the gene encoding UDP-galactopyranose mutase (UGM), often denoted as ugm or glf. This enzyme catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf. researchgate.netnih.gov

Knockout studies in various organisms, including the fungi Aspergillus nidulans and Aspergillus fumigatus, have demonstrated the importance of UGM. oup.com Deletion of the ugmA gene in A. niger resulted in mutants with increased sensitivity to the antifungal agent Calcofluor White and temperature sensitivity, phenotypes indicative of a compromised cell wall. Complementation analysis, where the deleted gene is reintroduced into the mutant strain, successfully restored the wild-type phenotype, confirming that the observed defects were a direct result of the gene deletion. Similarly, in A. fumigatus, deletion of the glf gene led to the absence of Galf residues in cellular glycoconjugates, highlighting the central role of this enzyme in Galf biosynthesis. oup.com These studies collectively establish that the formation of galactofuranose is crucial for fungal cell wall integrity and represents a promising target for antifungal drug development.

In the bacterium Klebsiella pneumoniae, the glf gene product is responsible for producing UDP-Galf, the precursor for the synthesis of the D-galactan I O antigen. nih.gov Studies involving the deletion of the glf gene in Campylobacter jejuni and Escherichia coli have further confirmed its essential role in the biosynthesis of lipopolysaccharides and capsular polysaccharides. researchgate.net

Heterologous Expression Systems for Enzyme Production and Characterization

To obtain large quantities of pure and active enzymes for detailed biochemical and structural analysis, researchers utilize heterologous expression systems. This involves cloning the gene of interest, such as ugm or genes for galactofuranosyltransferases (GalfTs), into a host organism that can efficiently produce the protein. Escherichia coli is a commonly used host for this purpose. nih.gov

For instance, the UDP-glucose 4-epimerase (UGE) from the medicinal fungus Hericium erinaceus, an enzyme involved in the production of UDP-Galp, was successfully expressed in E. coli. This allowed for the purification and characterization of the recombinant enzyme, revealing its optimal pH and temperature for activity. nih.gov Similarly, UDP-apiose/UDP-xylose synthase (UAS) from various plant and bacterial sources has been heterologously expressed to study its function. uga.edu

In some cases, eukaryotic expression systems like the yeast Saccharomyces cerevisiae or human embryonic kidney (HEK) cells are employed, particularly for complex eukaryotic proteins that may require specific post-translational modifications for proper folding and activity. nih.govuga.edu The expression of the H. erinaceus UGE in S. cerevisiae not only confirmed its enzymatic function but also led to the production of polysaccharides with altered sugar compositions and enhanced biological activity. nih.gov These systems are invaluable for producing sufficient quantities of enzymes like UGM and GalfTs for subsequent in-depth analysis. nih.gov

Biochemical and Enzymatic Assays

Biochemical assays are fundamental for quantifying enzyme activity, determining kinetic parameters, and understanding substrate preferences.

Spectrophotometric and Radiometric Assays for Enzyme Activity (e.g., UGM, GalfTs)

A variety of assays have been developed to measure the activity of enzymes involved in UDP-Galf metabolism. For UGM, a common method relies on the differential properties of UDP-Galp and UDP-Galf. One radiometric assay exploits the fact that periodate (B1199274) oxidation of UDP-D-[6-³H]Galf releases radioactive formaldehyde, while the radiolabel on UDP-D-[6-³H]Galp is retained. researchgate.net This allows for the quantification of UGM activity by measuring the amount of released radioactivity. researchgate.net

Spectrophotometric assays offer a non-radioactive alternative. One such assay for guanase activity, which can be adapted for other enzymes, is based on the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone and N,N-diethylaniline, resulting in a colored product that can be measured. nih.gov Another approach for UGM involves coupling the reaction to other enzymes that produce a detectable product.

For galactofuranosyltransferases (GalfTs), which transfer Galf from UDP-Galf to an acceptor molecule, radiometric assays are frequently used. These assays typically use a radiolabeled UDP-Galf donor substrate and measure the incorporation of radioactivity into the acceptor molecule over time.

Substrate Specificity and Kinetic Analysis

Understanding an enzyme's substrate specificity and its kinetic parameters (K_m and k_cat) provides deep insights into its biological function and mechanism. These analyses are crucial for designing specific inhibitors.

Kinetic analysis of UGM from various sources has been performed. For example, the UGM from Aspergillus nidulans was found to have a K_m of 0.11 mM and a k_cat of 12.8 s⁻¹ for the conversion of UDP-Galp. plos.org Studies on the Caenorhabditis elegans UGM (CeUGM) also determined its steady-state kinetic parameters using UDP-Galf as the substrate. kiesslinglab.com

The substrate specificity of GalfTs has also been extensively studied. Kinetic analysis of GlfT2, a key enzyme in mycobacterial galactan assembly, was performed using a series of synthetic UDP-Galf analogs. rsc.org These studies revealed that the donor substrate-binding pocket is sterically crowded and that specific hydroxyl groups on the galactofuranose ring are critical for substrate recognition and turnover. rsc.orgresearchgate.net For example, a 3-deoxy-analog of UDP-Galf was found to be a moderate competitive inhibitor of GlfT2. researchgate.net

Table 1: Kinetic Parameters of Selected Enzymes in UDP-Galf Metabolism

Enzyme Organism Substrate K_m (mM) k_cat (s⁻¹) Source
UGM Aspergillus nidulans UDP-Galp 0.11 12.8 plos.org
CeUGM Caenorhabditis elegans UDP-Galf N/A N/A kiesslinglab.com
GlfT2 Mycobacterium tuberculosis UDP-Galf N/A N/A researchgate.net

N/A: Data not available in the provided context.

Structural Elucidation Techniques for Enzymes and Glycoconjugates

Determining the three-dimensional structures of enzymes and their associated glycoconjugates is paramount for understanding their function at a molecular level and for rational drug design. X-ray crystallography has been the primary technique for elucidating the structures of enzymes involved in UDP-Galf metabolism.

The crystal structure of UGM from several prokaryotic organisms, including Mycobacterium tuberculosis and Klebsiella pneumoniae, has been solved in both its oxidized (inactive) and reduced (active) states. oup.com These structures have provided critical insights into the enzyme's flavin-dependent catalytic mechanism and its interaction with the UDP-Galp substrate. oup.comresearchgate.net As of late 2007, several structures for UGM were available in the Protein Data Bank (PDB). wikipedia.org

More recently, the crystal structure of GfsA, a β-(1→5)-galactofuranosyltransferase from Aspergillus fumigatus, was determined in complex with manganese, UDP, and a galactofuranose acceptor molecule. nih.govoup.com This structure revealed a typical GT-A fold domain along with a unique N- and C-terminal domain involved in dimerization. nih.govoup.comresearchgate.net The structure of the active site provided a detailed view of the residues involved in substrate binding and catalysis, informing a model for the enzyme's mechanism. nih.govoup.com

These structural studies, combined with the molecular and biochemical data, provide a comprehensive picture of the biosynthesis and function of UDP-D-galactofuranose and its associated glycoconjugates, paving the way for the development of novel therapeutics targeting these pathways.

X-ray Crystallography of Enzymes (e.g., UGM, GlfTs, GfsA)

X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of molecules, including the enzymes involved in this compound (UDP-Galf) metabolism. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystal of the enzyme, scientists can deduce the precise arrangement of atoms, offering profound insights into the enzyme's function, mechanism, and substrate specificity. wikipedia.org This has been successfully applied to several key enzymes in the UDP-Galf pathway.

UDP-galactopyranose Mutase (UGM): UGM catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf, a crucial step in the biosynthesis of galactofuranose. rcsb.orgfigshare.com Crystal structures of UGM from various pathogenic organisms, such as Aspergillus fumigatus, Mycobacterium tuberculosis, and Deinococcus radiodurans, have been elucidated. rcsb.orgacs.org These studies have revealed a flavin-dependent mechanism and significant conformational changes upon substrate binding. rcsb.orgnih.gov For instance, the structure of A. fumigatus UGM showed that two loops move over 10 Å to create a closed active site when the substrate binds. rcsb.org High-resolution structures have even captured the enzyme with its substrate bound, poised for catalysis, with the anomeric carbon of the galactose just 3.6 Å from the flavin's N5 atom, supporting a mechanism involving a covalent flavin-galactose intermediate. osti.govnih.gov A 2.3 Å resolution structure has successfully trapped this covalent intermediate. acs.org

Galactofuranosyltransferases (GlfTs): These enzymes transfer Galf from the UDP-Galf donor to an acceptor molecule, building Galf-containing glycans. The crystal structure of GlfT2 from Mycobacterium tuberculosis, determined at 2.45 Å resolution, revealed a complex, multi-domain architecture. nih.gov The enzyme assembles into a C4-symmetric homotetramer, a structure that provides insights into its processivity and ability to generate the alternating β-(1→5) and β-(1→6) linkages found in the mycobacterial cell wall. nih.gov The structure of GlfT2 in complex with UDP also highlighted a unique mode of nucleotide recognition. nih.gov

UDP-galactofuranose Synthetase (GfsA): GfsA is a β-(1→5)-galactofuranosyltransferase essential for the synthesis of galactofuranosyl oligosaccharides in the cell wall of pathogenic fungi like Aspergillus fumigatus. nih.gov X-ray crystallographic analysis of GfsA, with its structure determined to a resolution of 2.37 Å, showed that the enzyme is a dimer. nih.gov The structure, solved in complex with manganese (Mn2+), UDP, and a galactofuranose molecule, provided a detailed view of the active site and the catalytic mechanism for transferring Galf to the 5'-OH of another β-galactofuranose residue. nih.govresearchgate.net

Table 1: Selected X-ray Crystallography Studies of UDP-Galf Pathway Enzymes

EnzymeOrganismResolution (Å)Key FindingsReference
UDP-galactopyranose Mutase (UGM)Aspergillus fumigatus2.25Forms a unique tetramer; undergoes large conformational changes upon substrate binding to create a closed active site. rcsb.org
UGM (H63A mutant)Aspergillus fumigatus2.3Captured the covalent intermediate between the FAD cofactor and the galactose moiety. acs.org
UGM with UDP-GalpMycobacterium tuberculosis2.3 - 2.5Revealed the substrate complex poised for covalent catalysis by the flavin cofactor. osti.govnih.gov
Galactofuranosyltransferase (GlfT2)Mycobacterium tuberculosis2.45Revealed a multi-domain, tetrameric structure that explains its ability to form alternating glycosidic linkages. nih.gov
GfsAAspergillus fumigatus2.37Dimeric structure with a GT-A fold; elucidated the mechanism for β-(1→5)-galactofuranosyl transfer. nih.gov
UGMDeinococcus radiodurans2.36Structure determined by molecular replacement using the M. tuberculosis UGM as a model.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan and Enzyme-Ligand Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed structural and dynamic information about molecules in solution. nih.govacs.org In the study of UDP-Galf, it serves two primary roles: elucidating the complex structures of Galf-containing glycans and probing the interactions between enzymes and their ligands.

Glycan Structure Elucidation: NMR is indispensable for determining the primary structure of oligosaccharides and polysaccharides containing Galf. acs.org Techniques such as 1D ¹H NMR and 2D experiments (e.g., COSY, TOCSY, HSQC, HMBC) allow for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts. researchgate.netoup.com This information reveals:

Monosaccharide Identity and Ring Form: The chemical shifts and coupling constants are characteristic of specific monosaccharides and can distinguish the furanose ring form of galactose from its pyranose form. researchgate.netmdpi.com

Anomeric Configuration: The coupling constant between the anomeric proton (H-1) and H-2 helps determine whether the glycosidic linkage is α or β. researchgate.net

Linkage Position: Through-bond correlations observed in HMBC spectra between the anomeric proton of one residue and a carbon atom of the adjacent residue pinpoint the exact linkage site (e.g., 1→5 or 1→6). researchgate.netoup.com For example, NMR analysis of glycans from Cryptococcus neoformans identified Galf residues and confirmed they were linked to the backbone galactose units. researchgate.net Similarly, NMR was used to prove the structure of UDP-Galf synthesized enzymatically for the first time. nih.gov

Enzyme-Ligand Interaction Analysis: Saturation Transfer Difference (STD)-NMR is a specific NMR technique used to identify which parts of a ligand are in close contact with an enzyme. acs.org By irradiating protein resonances and observing the transfer of saturation to the bound ligand's protons, a binding epitope can be mapped. This method has been instrumental in understanding how UGM recognizes its substrates. STD-NMR studies comparing the binding of the natural substrate UDP-Galp with the inhibitor UDP or the non-substrate UDP-glucose have shown that while the uridine (B1682114) portion binds similarly in all cases, the orientation of the sugar moiety is critical for catalysis. nih.govacs.org These experiments have provided reliable models of how the substrate fits into the enzyme's active site, even in the absence of a complete co-crystal structure. acs.org

Table 2: Application of NMR Techniques in UDP-Galf Research

NMR TechniqueApplicationInformation ObtainedReference
¹H, ¹³C, COSY, TOCSY, HSQCGlycan Structure ElucidationMonosaccharide identity, anomeric configuration, ring conformation, and complete resonance assignment. researchgate.netoup.comoup.com
HMBC/NOESYGlycan Structure ElucidationDetermination of glycosidic linkage positions and sequence of monosaccharides. researchgate.net
Saturation Transfer Difference (STD)-NMREnzyme-Ligand InteractionMaps the binding epitope of a ligand, identifying which parts are in close proximity to the enzyme. nih.govacs.orgsfu.ca

Glycomic and Glycoproteomic Approaches for Glycan Analysis

Mass Spectrometry-Based Characterization of Galf-containing Glycans

Mass spectrometry (MS) is a cornerstone of modern glycomics and glycoproteomics due to its high sensitivity and ability to analyze complex mixtures. spectroscopyonline.comjst.go.jp It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a glycan's molecular weight and, consequently, its monosaccharide composition. rsc.org

Several MS-based strategies are employed to characterize Galf-containing glycans:

Ionization Techniques: Soft ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are used to ionize fragile glycan molecules without significant fragmentation, making them suitable for analyzing released glycans or intact glycopeptides. jst.go.jp

Tandem Mass Spectrometry (MS/MS): In this approach, a specific parent ion is selected and fragmented through collision-induced dissociation (CID) or other methods. The resulting fragment ions provide structural information. Glycosidic bond cleavages reveal the sequence of monosaccharides, while cross-ring cleavages can offer clues about linkage positions. nih.gov

Isomer Differentiation: A significant challenge in glycan analysis is that many sugars are isomeric (e.g., galactose and glucose). While standard MS cannot distinguish them, advanced techniques can. Infrared ion spectroscopy coupled with mass spectrometry (MS-IR) can differentiate between pyranose and furanose ring isomers based on their unique infrared fingerprints. nih.gov Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) separates ions based on their size and shape (collision cross-section) in addition to their m/z, enabling the separation of complex glycan isomers in the gas phase. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of complex glycan mixtures prior to MS analysis. nih.gov This is crucial for glycomic profiling, where hundreds of different glycans from a biological sample are analyzed. spectroscopyonline.com

Table 3: Mass Spectrometry Techniques for Analyzing Galf-Glycans

TechniquePrinciplePrimary Use in Galf-Glycan AnalysisReference
MALDI/ESI-MSSoft ionization of molecules from a matrix or solution.Determining molecular weight and composition of glycans and glycopeptides. jst.go.jp
Tandem MS (MS/MS)Fragmentation of selected ions to yield structural information.Sequencing of oligosaccharides and identifying branching patterns. nih.gov
LC-MS/MSChromatographic separation followed by MS analysis.Profiling complex mixtures of glycans and glycopeptides from biological samples. spectroscopyonline.com
IM-MSSeparation of ions by size and shape before mass analysis.Separating isomeric glycans that have the same mass but different structures. rsc.orgnih.gov
MS-IRMeasures the infrared spectrum of mass-selected ions.Distinguishing between pyranose and furanose forms of galactose within a glycan. nih.gov

Monosaccharide Composition Analysis

A fundamental step in characterizing any novel polysaccharide or glycoprotein (B1211001) is to determine its monosaccharide composition. This analysis identifies which sugars are present and in what relative amounts. The most common method involves acid hydrolysis to break all glycosidic bonds, releasing the individual monosaccharides.

The resulting mixture of monosaccharides is then typically derivatized to make them volatile and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net Alternatively, the released monosaccharides can be labeled with a fluorescent tag and analyzed by High-Performance Liquid Chromatography (HPLC). nih.gov

This analysis is crucial for:

Confirming the Presence of Galf: It provides direct chemical evidence for the incorporation of galactofuranose into a glycan. oup.com

Quantifying Relative Abundances: The analysis yields the molar ratio of the constituent sugars. For example, analysis of a polysaccharide from the green seaweed Codium isthmocladum showed it contained galactose, rhamnose, glucose, arabinose, and mannose in a specific molar ratio. nih.gov

Initial Structural Assessment: The composition provides a basic blueprint of the glycan. For instance, comparing the monosaccharide composition of a wild-type organism with that of a mutant lacking a specific glycosyltransferase can confirm the function of that enzyme. oup.com In studies of Aspergillus fumigatus, monosaccharide analysis of oligosaccharides confirmed the presence of mannitol (B672) and galactose, which was identified as galactofuranose by methylation analysis. oup.com

This foundational analysis, often combined with methylation analysis to determine linkage positions, provides the necessary framework for more detailed structural elucidation by NMR and MS.

Q & A

Q. What enzymatic pathway synthesizes UDP-D-galactofuranose (UDP-Galf) in bacteria, and what is its biochemical significance?

UDP-Galf is synthesized via UDP-galactopyranose mutase (UGM), a flavoenzyme that catalyzes the reversible ring contraction of UDP-D-galactopyranose (UDP-Galp) to UDP-Galf. This sugar nucleotide is critical for incorporating galactofuranose (Galf) into bacterial cell wall components, such as lipopolysaccharides (LPS) in Klebsiella pneumoniae and mycobacterial arabinogalactan. UGM’s role in microbial surface glycan biosynthesis makes it essential for pathogen viability .

Q. What experimental methods are used to assay UDP-galactopyranose mutase activity?

Standard assays measure the interconversion of UDP-Galp and UDP-Galf using HPLC or NMR to quantify substrate/product ratios. Kinetic parameters (e.g., Km = 194 μM, kcat = 1.5 s<sup>-1</sup> for E. coli UGM) are determined under reducing conditions (sodium dithionite), which enhance catalytic efficiency. Equilibrium constants (e.g., 0.057 favoring UDP-Galp) confirm reaction directionality .

Q. Why is UDP-Galf a focus in studies of microbial physiology?

Galf residues are absent in humans but prevalent in pathogens like Mycobacterium tuberculosis, Leishmania, and Cryptococcus neoformans. Disrupting Galf biosynthesis compromises cell wall integrity, highlighting UGM as a potential therapeutic target. Genetic deletion of UGM homologs (e.g., glf in E. coli) results in nonviable mutants under stress .

Advanced Research Questions

Q. How do fluorinated UDP-Galf analogs elucidate the catalytic mechanism of UGM?

2- and 3-fluorinated UDP-Galf analogs (e.g., UDP-[2-F]Galf and UDP-[3-F]Galf) act as mechanistic probes. Their reduced kcat values (0.033 s<sup>-1</sup> and 5.7 s<sup>-1</sup>, respectively) compared to native UDP-Galf indicate steric and electronic effects near the anomeric center. These findings support an oxocarbenium-ion intermediate during catalysis. Fluorine’s redox inertness also rules out radical-based mechanisms .

Q. What structural insights into UGM-substrate interactions have been gained from NMR spectroscopy?

Saturation-transfer difference (STD)-NMR and CORCEMA-ST analysis reveal binding epitopes of UDP-Galp and UDP-[3-F]Galf to UGM. Key interactions include hydrogen bonding between the galactose C3-OH and FAD’s isoalloxazine ring, suggesting FAD stabilizes transition states. Molecular dynamics (MD) simulations further map conformational changes during substrate recognition .

Q. How does the redox state of FAD influence UGM activity and inhibitor susceptibility?

Reduced FAD (FADH<sup>-</sup>) enhances UGM activity by lowering the energy barrier for ring contraction. Inactivation by UDP-[3-F]Galf (KI = 270 μM) is reversed under reducing conditions, implying FADH<sup>-</sup> prevents covalent adduct formation. This redox sensitivity suggests a regulatory role for FAD in vivo .

Q. What strategies are used to design UGM inhibitors for antimicrobial therapy?

Mechanism-based inhibitors exploit UGM’s reliance on FAD and transition-state analogs. Time-dependent inactivators like UDP-[3-F]Galf (kinact = 0.19 min<sup>-1</sup>) form stable enzyme complexes. High-throughput screens using fluorogenic substrates and structural analogs (e.g., UDP-azido sugars) are also employed to identify lead compounds .

Q. How do UGMs from different pathogens vary in cofactor requirements and kinetics?

Klebsiella UGM requires NAD(P)H, unlike E. coli UGM, which functions with reduced FAD alone. Comparative studies show divergent Km values (e.g., K. pneumoniae UGM has higher UDP-Galp affinity) and oligomeric states (dimeric vs. monomeric), reflecting evolutionary adaptations to host environments .

Methodological Considerations

  • Data Contradictions : Discrepancies in cofactor requirements (e.g., NADH vs. FADH<sup>-</sup>) across species necessitate careful validation of enzyme purification protocols and assay conditions .
  • Experimental Design : Use isotopic labeling (e.g., <sup>13</sup>C-galactose) to track substrate flux in kinetic studies. Pair mutagenesis (e.g., FAD-binding site variants) with structural techniques (X-ray crystallography) to dissect mechanistic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.